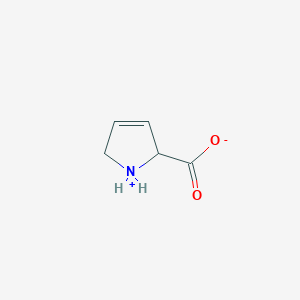

2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49883. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGHIGVFLOPEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955526 | |

| Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-35-5, 3220-74-4 | |

| Record name | 3,4-Dehydroproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dehydroproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dehydroproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dihydro-1H-pyrrole-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN38AMU74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also commonly known as (S)-3,4-dehydroproline, is a valuable constrained amino acid analogue. Its rigidified pyrroline ring structure makes it a crucial component in peptidomimetics and a useful tool in medicinal chemistry for introducing conformational constraints into peptides. This can lead to enhanced biological activity and metabolic stability. Furthermore, 3,4-dehydroproline serves as a key chiral building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of prominent synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in its preparation.

Synthetic Route 1: From (2S,4R)-4-Hydroxyproline via Phenylselenoxide Elimination

One of the most established methods for the synthesis of (S)-3,4-dehydroproline involves the dehydration of the readily available and inexpensive (2S,4R)-4-hydroxyproline. A highly regioselective approach utilizes a phenylselenoxide elimination to introduce the double bond. This multi-step synthesis begins with the protection of the amine and carboxylic acid functionalities, followed by activation of the hydroxyl group, nucleophilic substitution with a selenium reagent, oxidation, and finally, deprotection.

Experimental Protocol

Step 1: Synthesis of (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline is esterified and then tosylated to activate the hydroxyl group for subsequent nucleophilic substitution.

Step 2: Synthesis of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester Diphenyldiselenide is reduced with sodium borohydride to generate the phenylselenoate anion, which then displaces the tosylate group from the proline derivative in an SN2 reaction.

-

To a solution of diphenyldiselenide (8.58 g, 27.5 mmol) in absolute ethanol (250 mL) under a nitrogen atmosphere, sodium borohydride (2.08 g, 55 mmol) is added in portions until the yellow solution becomes colorless.

-

(2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester (19.1 g, 44 mmol) is added, and the reaction mixture is refluxed for 2.5 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether (300 mL). The organic layer is washed with water (3 x 200 mL), dried over magnesium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by flash chromatography on silica gel gives the desired product.

Step 3: Phenylselenoxide Elimination to (S)-N-Benzyloxycarbonyl-3,4-dehydroproline methyl ester The selenide is oxidized to a selenoxide, which then undergoes a syn-elimination to form the alkene.

-

To a stirred solution of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester (8.36 g, 20 mmol) and pyridine (2.37 g, 30 mmol) in dichloromethane (100 mL) cooled in an ice bath, 30% hydrogen peroxide (5.6 g, 50 mmol) is added gradually.

-

The reaction mixture is stirred vigorously at 25 °C for 1.5 hours.

-

The mixture is diluted with dichloromethane (100 mL) and washed successively with 5% aqueous HCl (2 x 50 mL), saturated aqueous Na2CO3 solution (50 mL), and water (3 x 50 mL).

-

The organic layer is dried, filtered, and concentrated to give the crude dehydroproline derivative.

Step 4: Deprotection to (S)-3,4-Dehydroproline The benzyloxycarbonyl and methyl ester protecting groups are removed to yield the final product.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Conditions | Yield |

| 1 | (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline | 1. MeOH, SOCl2; 2. TsCl, Pyridine | Dichloromethane | 0 °C to RT | High |

| 2 | (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester | (PhSe)2, NaBH4 | Ethanol | Reflux, 2.5 h | 81% |

| 3 | (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester | H2O2, Pyridine | Dichloromethane | 0-25 °C, 1.5 h | High |

| 4 | (S)-N-Benzyloxycarbonyl-3,4-dehydroproline methyl ester | Trimethylsilyl iodide | Chloroform | Reflux | 50% (overall from commercial starting material)[1] |

Synthetic Pathway Diagram

Caption: Synthesis of (S)-3,4-Dehydroproline from 4-Hydroxyproline.

Synthetic Route 2: From N-Boc-Diallylamine via Ring-Closing Metathesis

A modern and efficient approach to the synthesis of the protected form of (S)-3,4-dehydroproline utilizes a ring-closing metathesis (RCM) reaction as the key step to form the pyrroline ring. This is followed by a directed alkoxycarbonylation and an enzymatic kinetic resolution to achieve the desired enantiomer.

Experimental Protocol

Step 1: Synthesis of N-Boc-diallylamine Diallylamine is protected with a tert-butyloxycarbonyl (Boc) group.

-

To a solution of diallylamine (6.3 g, 64.9 mmol) in cyclohexane (30 mL), a solution of di-tert-butyl dicarbonate (14.1 g, 64.7 mmol) in cyclohexane (10 mL) is added at 10 °C.

-

The reaction mixture is stirred until completion.

Step 2: Ring-Closing Metathesis to N-Boc-2,5-dihydro-1H-pyrrole The diene undergoes RCM using a ruthenium catalyst to form the five-membered ring.

-

N-Boc-diallylamine is dissolved in dichloromethane (0.4 M solution).

-

Grubbs' first-generation catalyst (0.5 mol%) is added, and the solution is refluxed for 2.5 hours.[2][3]

-

The reaction is quenched, and the product is purified by distillation.

Step 3: Directed Alkoxycarbonylation The pyrroline is deprotonated with a strong base and then quenched with an alkyl chloroformate to introduce the carboxylic acid precursor at the C2 position.

Step 4: Enzymatic Kinetic Resolution The racemic ester is resolved using a lipase to selectively hydrolyze one enantiomer to the carboxylic acid.

-

The racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester is subjected to enzymatic hydrolysis using a lipase from Candida antarctica in a suitable buffer system.

-

The reaction is monitored until approximately 50% conversion is reached.

-

The resulting mixture of the (S)-acid and the unreacted (R)-ester is then separated.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Conditions | Yield |

| 1 | Diallylamine | Di-tert-butyl dicarbonate | Cyclohexane | 10 °C | 98%[4] |

| 2 | N-Boc-diallylamine | Grubbs' Catalyst (1st Gen) | Dichloromethane | Reflux, 2.5 h | 90-94%[2] |

| 3 | N-Boc-2,5-dihydro-1H-pyrrole | s-BuLi, (-)-sparteine, methyl chloroformate | Diethyl ether | -78 °C | 76% (racemic ester)[4] |

| 4 | Racemic N-Boc-ester | Lipase (Candida antarctica) | Buffer | RT | High (for the (S)-acid)[4] |

Synthetic Pathway Diagram

Caption: Synthesis of (S)-3,4-Dehydroproline via Ring-Closing Metathesis.

Synthetic Route 3: From Aminoallenes via Silver-Catalyzed Cyclization

A versatile method for the synthesis of substituted 3,4-dehydroproline derivatives involves a silver-catalyzed intramolecular cyclization of aminoallenes. This approach allows for the introduction of diversity at various positions of the pyrroline ring. The synthesis culminates in the hydrolysis of the ester to yield the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 3-Aminoallene-3-carboxylate Methyl Esters The allene precursors are typically synthesized from the corresponding propargyl alcohols.

Step 2: Silver-Catalyzed Intramolecular Cyclization The aminoallene undergoes a silver(I)-catalyzed cyclization to form the 3-pyrroline scaffold.

-

The 3-aminoallene-3-carboxylate methyl ester is dissolved in a suitable solvent such as dichloromethane.

-

A catalytic amount of a silver salt (e.g., AgBF4) is added, and the reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is worked up by filtration through a pad of celite and concentration of the filtrate.

Step 3: N-Functionalization (Optional) The secondary amine of the pyrroline ring can be functionalized at this stage if desired.

Step 4: Saponification of the Methyl Ester The methyl ester is hydrolyzed to the carboxylic acid using a base.

-

The 3-pyrroline methyl ester derivative is dissolved in a mixture of methanol and water.

-

An excess of a base, such as lithium hydroxide or sodium hydroxide, is added.

-

The reaction is stirred, typically at room temperature or with gentle heating, until the ester hydrolysis is complete.

-

The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.

-

The product is then extracted with an organic solvent and purified.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Conditions | Yield |

| 1 | Propargyl alcohol derivative | Various | Multiple steps | - | Variable |

| 2 | 3-Aminoallene-3-carboxylate methyl ester | Ag(I) catalyst | Dichloromethane | Room Temperature | Excellent |

| 3 | 3-Pyrroline methyl ester | N-functionalizing agent | Varies | Varies | Varies |

| 4 | Functionalized 3-pyrroline methyl ester | LiOH or NaOH | Methanol/Water | RT to 60 °C | Good to Excellent |

Synthetic Pathway Diagram

Caption: Synthesis of 3,4-Dehydroproline Derivatives from Aminoallenes.

The synthesis of this compound can be achieved through several distinct and effective routes. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for specific stereochemistry or substitutions on the pyrroline ring. The classical approach starting from 4-hydroxyproline is reliable and uses an inexpensive starting material. The ring-closing metathesis route offers an elegant and efficient pathway to the enantiomerically pure product. The silver-catalyzed cyclization of aminoallenes provides a flexible strategy for creating a library of diverse dehydroproline analogues. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical characteristics and outlines general methodologies for its synthesis and analysis.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that a significant portion of the available data is derived from computational predictions, with experimentally determined values being less common in the public domain.

| Property | Value | Source |

| IUPAC Name | (2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | PubChem[1] |

| Synonyms | 3,4-dehydro-D-proline | PubChem[1] |

| Molecular Formula | C5H7NO2 | PubChem, BIOSYNCE[1][2] |

| Molecular Weight | 113.11 g/mol | PubChem[1] |

| CAS Number | 58640-72-5 ((R)-enantiomer) | PubChem[1] |

| 3395-35-5 (unspecified stereochemistry) | BIOSYNCE[2] | |

| Canonical SMILES | C1C=C--INVALID-LINK--C(=O)O | PubChem[1] |

| Predicted XLogP3 | -2.5 | PubChem[1] |

| Predicted pKa (Strongest Acidic) | 1.76 | ChemAxon via HMDB[3] |

| Predicted pKa (Strongest Basic) | 10.66 | ChemAxon via HMDB[3] |

| Predicted LogS | 0.27 | ALOGPS via HMDB[3] |

Experimental Protocols

A generalized workflow for the synthesis is presented below. This process typically starts from N-Boc-diallylamine and proceeds through ring-closing metathesis, followed by directed alkoxycarbonylation and subsequent deprotection to yield the desired product.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct signaling pathways. While pyrrole-containing compounds are known to exhibit a wide range of biological activities, the specific mechanisms of action for this particular molecule have not been elucidated.[6] Therefore, a diagrammatic representation of a signaling pathway is not feasible at this time.

Logical Relationships in Physicochemical Property Determination

The determination of key physicochemical parameters such as pKa, logP, and solubility are interconnected and follow a logical experimental progression. A conceptual workflow for characterizing a novel compound like this compound is outlined below.

This guide serves as a summary of the currently available information on the physicochemical properties of this compound. Further experimental investigations are required to fully characterize this compound and understand its biological significance.

References

- 1. (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | C5H7NO2 | CID 6994108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: An Alpha-Amino Acid for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic alpha-amino acid, serves as a versatile molecule in biochemical research and as a valuable building block in medicinal chemistry. More commonly known by its synonym, 3,4-dehydro-L-proline (for the L-stereoisomer), this compound is a proline analogue that exhibits significant biological activities. Its unique structural features, including the presence of a double bond within the pyrroline ring, confer distinct conformational properties that are leveraged in the design of bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, biological roles, and experimental applications, with a focus on its function as an alpha-amino acid.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, with data presented for the common L-stereoisomer, 3,4-dehydro-L-proline.

| Property | Value | References |

| IUPAC Name | (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | [2] |

| Synonyms | 3,4-Dehydro-L-proline, (S)-3-Pyrroline-2-carboxylic acid | [2] |

| Molecular Formula | C₅H₇NO₂ | [2] |

| Molecular Weight | 113.11 g/mol | [2] |

| CAS Number | 4043-88-3 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 248-250 °C | |

| Storage Temperature | 2-8 °C | [3] |

Biological Activity and Mechanism of Action

The biological significance of this compound, particularly the L-isomer, stems from its ability to interact with specific biological targets, primarily as an enzyme inhibitor and a receptor agonist.

Inhibition of Prolyl-4-Hydroxylase

3,4-Dehydro-L-proline is a potent inhibitor of prolyl-4-hydroxylase (P4H), an enzyme crucial for the post-translational modification of proline residues to 4-hydroxyproline.[4][5] This hydroxylation is a critical step in the biosynthesis of collagen, where it stabilizes the collagen triple helix.[6][7] The inhibition of P4H by 3,4-dehydro-L-proline occurs at micromolar concentrations and is thought to proceed via a "suicide inhibitor" mechanism, leading to the irreversible inactivation of the enzyme.[5][8] This inhibitory action disrupts the normal synthesis and secretion of collagen and other hydroxyproline-rich glycoproteins.[4] One study noted a marked reduction in prolyl hydroxylase specific activity in mammalian cell cultures exposed to 0.2 mM L-3,4-dehydroproline.[9]

The signaling pathway illustrating the role of prolyl-4-hydroxylase in collagen synthesis and its inhibition by 3,4-dehydro-L-proline is depicted below.

Agonism at the Strychnine-Sensitive Glycine Receptor

Precursor for VLA-4 Antagonists

In the field of drug development, 3,4-dehydro-L-proline is a key chiral building block for the synthesis of potent and orally active antagonists of Very Late Antigen-4 (VLA-4).[3] VLA-4, also known as integrin α4β1, is a cell adhesion molecule expressed on leukocytes that plays a critical role in inflammatory responses by mediating leukocyte trafficking and recruitment to sites of inflammation.[10] VLA-4 antagonists are therefore of significant interest for the treatment of various inflammatory and autoimmune diseases.

The "inside-out" signaling pathway leading to VLA-4 activation, a target for antagonists derived from 3,4-dehydro-L-proline, is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VLA-4 - Wikipedia [en.wikipedia.org]

Unveiling Nature's Arsenal: A Technical Guide to the Natural Occurrence of 2,5-Dihydropyrrole Derivatives

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, biological activity, and biosynthesis of 2,5-dihydropyrrole derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this important class of heterocyclic compounds, which are integral scaffolds in a variety of bioactive natural products.

The 2,5-dihydropyrrole (or pyrroline) ring system is a recurring motif in alkaloids isolated from a diverse range of natural sources, including marine sponges, fungi, and plants. These compounds exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development.

Natural Sources and Biological Activities

2,5-Dihydropyrrole derivatives have been identified in a variety of organisms, where they contribute to a range of biological effects. Marine sponges of the genus Agelas and Stylissa are prolific producers of pyrrole-imidazole alkaloids, many of which contain the 2,5-dihydropyrrole core and exhibit potent antimicrobial, antiviral, and cytotoxic properties.[1][2][3][4] Fungi, particularly endophytic species of Penicillium and Aspergillus, also synthesize pyrrolidine alkaloids that can feature the 2,5-dihydropyrrole moiety, displaying significant antifungal and cytotoxic activities.[5] In the plant kingdom, a novel 2,5-dihydropyrrole derivative isolated from Datura metel has demonstrated notable in vitro activity against Aspergillus and Candida species.

The biological activities of these compounds are summarized below, with quantitative data presented for easy comparison.

Table 1: Antifungal Activity of Selected 2,5-Dihydropyrrole Derivatives

| Compound | Source Organism | Fungal Species | MIC (µg/mL) | Reference |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Datura metel | Candida albicans | 21.87 - 43.75 | |

| Candida tropicalis | 21.87 - 43.75 | |||

| Aspergillus fumigatus | 21.87 - 43.75 | |||

| Aspergillus flavus | 21.87 - 43.75 | |||

| Aspergillus niger | 21.87 - 43.75 | |||

| Nakamurine B | Agelas nakamurai | Candida albicans | 60 | [2] |

Table 2: Cytotoxic Activity of Selected 2,5-Dihydropyrrole Derivatives and Related Alkaloids

| Compound/Derivative | Source Organism | Cell Line | IC50 (µM) | Reference |

| 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analog | Synthetic | HCT-116 (Colon Cancer) | 0.39 | [6] |

| Tropolone sesquiterpenoids | Fungal | Jurkat | 0.07 - 0.20 | [7] |

| MDA-MB-231 (Breast Cancer) | 16.28 - 18.58 | [7] | ||

| 2,5-dihydro-1H-pyrrole-2-carboxylates (sulfonamide derivative) | Synthetic | MCF7 (Breast Cancer) | 19.8 | [8] |

| MOLT-4 (Leukemia) | 15.3 | [8] | ||

| HL-60 (Leukemia) | 17.6 | [8] |

Experimental Protocols

The isolation and characterization of 2,5-dihydropyrrole derivatives from natural sources typically involve a combination of chromatographic and spectroscopic techniques. A general workflow for bioassay-guided isolation is often employed to target compounds with specific biological activities.

Bioassay-Guided Isolation Workflow

Detailed Methodologies

1. Extraction and Initial Fractionation: The dried and ground biological material (e.g., marine sponge, fungal culture) is typically extracted exhaustively with a series of solvents of increasing polarity, such as methanol and dichloromethane.[9] The resulting crude extract is then subjected to preliminary fractionation, often using vacuum liquid chromatography (VLC) or column chromatography over silica gel.[10]

2. Bioassay-Guided Purification: Fractions obtained from the initial separation are screened for the desired biological activity (e.g., antifungal, cytotoxic). Active fractions are then subjected to further purification using techniques such as preparative high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., methanol-water or acetonitrile-water).[11][12]

3. Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods. Mass spectrometry (MS) provides information on the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[13][14][15][16][17]

4. Antifungal Susceptibility Testing: The antifungal activity of isolated compounds is commonly determined using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19] The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, is determined. Agar-based diffusion methods and bioautography are also employed for screening of antifungal properties.[20][21][22]

5. Cytotoxicity Assays: The cytotoxic effects of the compounds on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[23][24] This colorimetric assay measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Biosynthesis of the 2,5-Dihydropyrrole Core

The biosynthesis of the pyrrolidine ring, the precursor to the 2,5-dihydropyrrole moiety, generally originates from the amino acid L-ornithine.[25][26] While the specific enzymatic machinery for the desaturation of the pyrrolidine ring to a 2,5-dihydropyrrole in the context of these natural products is an area of ongoing research, the initial steps of the pathway are well-established for related pyrrolidine alkaloids.[27][28][29]

Plausible Biosynthetic Pathway of the Pyrrolidine Ring

The pathway is initiated by the decarboxylation of L-ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC).[25] Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. Subsequent oxidative deamination by a diamine oxidase leads to the formation of the 1-methyl-Δ¹-pyrrolinium cation, a key intermediate that serves as the precursor for a variety of pyrrolidine alkaloids.[25] The formation of the 2,5-dihydropyrrole ring is hypothesized to occur via a subsequent oxidation or desaturation step, likely catalyzed by an oxidoreductase enzyme. The continued exploration of the enzymology of these pathways holds significant potential for the biocatalytic production of novel bioactive compounds.[30][31][32]

This technical guide provides a foundational understanding of the natural occurrence of 2,5-dihydropyrrole derivatives, highlighting their potential as lead compounds in drug discovery. The detailed protocols and biosynthetic insights aim to facilitate further research and development in this exciting field of natural product chemistry.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "The Use of Bioassay-Guided Fractionation in the Isolation and Characte" by Stephanie J. Eckerman [digitalcommons.csbsju.edu]

- 6. Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic and proliferation-inhibitory activity of natural and synthetic fungal tropolone sesquiterpenoids in various cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 10. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 11. Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Natural products and antifungal drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Testing of antifungal natural products: methodologies, comparability of results and assay choice | Semantic Scholar [semanticscholar.org]

- 23. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides | MDPI [mdpi.com]

- 24. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Identification of a Second Site of Pyrrolizidine Alkaloid Biosynthesis in Comfrey to Boost Plant Defense in Floral Stage, - PMC [pmc.ncbi.nlm.nih.gov]

- 30. drugtargetreview.com [drugtargetreview.com]

- 31. mdpi.com [mdpi.com]

- 32. Enzyme evolution in natural products biosynthesis: target- or diversity-oriented? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Anticipated Biological Activity of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of the 2,5-Dihydro-1H-pyrrole-2-carboxylic acid scaffold, a heterocyclic motif of considerable interest in medicinal chemistry. While direct quantitative data on the biological activity of the parent compound remains elusive in publicly accessible literature, its structural relationship to known neuroactive agents, particularly NMDA receptor antagonists, suggests a strong potential for activity in the central nervous system. This document provides a comprehensive overview of the rationale for this interest, detailed experimental protocols for assessing its potential neuroprotective and neuromodulatory effects, and a summary of the biological activities of structurally related pyrrolidine derivatives. The included signaling pathway diagrams and experimental workflows are intended to serve as a robust resource for researchers aiming to explore the therapeutic potential of this and similar chemical entities.

Introduction: The Pyrrolidine Scaffold in Neuroscience

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, five-membered structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets.[2] Analogs of pyrrolidine-2-carboxylic acid, in particular, have shown significant promise in the development of agents targeting the central nervous system. A key area of investigation for such compounds is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4]

Overactivation of the NMDA receptor is a central mechanism in glutamate-induced excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] Consequently, the development of NMDA receptor antagonists is a major focus of neuropharmacology. While no specific biological activity data for this compound has been reported, its structural similarity to known NMDA receptor ligands warrants a thorough investigation of its potential in this area.

Potential Biological Activity and Mechanism of Action

It is hypothesized that this compound may act as a competitive antagonist at the glutamate or glycine binding site of the NMDA receptor. The carboxylic acid moiety is a common feature in many excitatory amino acid receptor ligands, and the pyrrolidine ring can provide the necessary conformational constraints for receptor binding.

The NMDA Receptor and Excitotoxicity Signaling Pathway

Excessive activation of the NMDA receptor by glutamate leads to a massive influx of calcium ions (Ca²⁺) into the neuron.[5] This calcium overload triggers a cascade of downstream events, including the activation of proteases, lipases, and nucleases, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[7][8]

Quantitative Data on Related Compounds

While quantitative data for the parent compound this compound is not available, the following table summarizes the activity of some structurally related pyrrolidine and piperidine derivatives that act as NMDA receptor antagonists. This data is provided for comparative purposes to highlight the potential of this chemical class.

| Compound Name | Receptor/Assay | Activity Metric | Value | Reference |

| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | NMDA Receptor Binding ([³H]CGS 19755 displacement) | IC₅₀ | 67 ± 6 nM | [9] |

| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | Cortical Slice (vs. 40 µM NMDA) | IC₅₀ | 1.9 ± 0.24 µM | [9] |

| 6-Chloro-indole-2-carboxylate derivatives | Glycine Site Binding ([³H]glycine displacement) | Kᵢ | < 1 µM | [10] |

Experimental Protocols

To assess the biological activity of this compound, a series of in vitro assays are recommended. The following protocols provide a detailed methodology for conducting these key experiments.

General Experimental Workflow for Compound Screening

The initial assessment of a novel compound like this compound typically follows a hierarchical screening process, starting with binding assays to determine target affinity, followed by cell-based functional assays to evaluate efficacy and mechanism of action.

Protocol: Competitive NMDA Receptor Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound at the NMDA receptor.

Materials:

-

Membrane Preparation: Rat cortical membranes expressing NMDA receptors.

-

Radioligand: [³H]CGS 19755 (a high-affinity competitive NMDA receptor antagonist).

-

Test Compound: this compound, dissolved in an appropriate buffer, at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CGS 19755 or D-AP5).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Incubation: In a 96-well plate, combine the rat cortical membranes, [³H]CGS 19755 (at a concentration close to its Kₑ), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the high concentration of the non-labeled antagonist.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This cell-based assay assesses the neuroprotective potential of a test compound against glutamate-induced neuronal death.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for neuroprotection.

Materials:

-

Primary Neuronal Cultures: e.g., rat or mouse primary cortical neurons.

-

Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.

-

Glutamate Solution: L-glutamic acid dissolved in culture medium.

-

Test Compound: this compound at various concentrations.

-

Cell Viability Assay Reagent: e.g., MTT, PrestoBlue, or a lactate dehydrogenase (LDH) release assay kit.

-

Plate Reader: Capable of measuring absorbance or fluorescence.

Procedure:

-

Cell Plating: Plate the primary neurons in 96-well plates and culture for several days to allow for maturation.

-

Compound Pre-incubation: Treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-24 hours) before glutamate exposure. Include vehicle-only control wells.

-

Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes). A set of control wells should not be exposed to glutamate.

-

Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium. Allow the cells to recover for 24 hours.

-

Viability Assessment: Measure cell viability using a chosen assay. For an LDH assay, collect the supernatant to measure LDH release (an indicator of cell death). For an MTT or PrestoBlue assay, incubate the cells with the reagent and measure the resulting colorimetric or fluorescent signal (an indicator of metabolic activity and cell viability).

-

Data Analysis: Normalize the viability data to the control wells (no glutamate, no compound) and the glutamate-only wells. Plot the percentage of neuroprotection against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

While the biological activity of this compound remains to be explicitly defined, its structural characteristics place it in a promising chemical space for the development of novel neuromodulatory agents. The methodologies and comparative data presented in this guide provide a solid foundation for the systematic evaluation of this compound and its derivatives. Future research should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR) for NMDA receptor antagonism and neuroprotection. Successful in vitro findings should be followed by in vivo studies in relevant animal models of neurological disorders to ascertain the therapeutic potential of this intriguing scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 7. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]

- 9. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.8 | m | H-3, H-4 |

| ~4.3 | m | H-2 |

| ~3.8 | m | H-5 |

| ~10-12 | br s | COOH |

| ~8-9 | br s | NH |

Note: Exact chemical shifts can vary depending on the solvent and pH. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~125-130 | C-3, C-4 |

| ~60-65 | C-2 |

| ~50-55 | C-5 |

Note: Exact chemical shifts can vary depending on the solvent. Data is compiled from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3300 (broad) | N-H stretch |

| ~3000 | C-H stretch (alkene) |

| 1760-1690 (strong) | C=O stretch (Carboxylic Acid) |

| ~1650 | C=C stretch |

| 1320-1210 | C-O stretch |

| 1440-1395 | O-H bend |

Note: IR data is sourced from spectral databases and typical values for the functional groups present.[1][2]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 113.05 | [M]⁺ (Molecular Ion) |

| 68 | [M - COOH]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid

A common precursor for this compound is its N-Boc protected form. A synthesis method has been described by Stürmer, et al. (2001).[3] The key steps involve:

-

Ring-Closing Metathesis (RCM): Starting from N-Boc-diallylamine to form N-Boc-3-pyrroline.

-

Directed Alkoxycarbonylation: Introduction of the carboxylic acid group at the 2-position.

-

Enzymatic Kinetic Resolution: To obtain the desired enantiomer.

N-Boc Deprotection

To obtain the final compound, the tert-butyloxycarbonyl (Boc) protecting group is removed. A general procedure is as follows:

-

Dissolve the N-Boc protected compound in a suitable solvent such as dioxane or dichloromethane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected product as its corresponding salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 16 ppm is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm is common, with a longer relaxation delay (2-5 seconds) and proton decoupling.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for electrospray ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

References

Technical Guide: 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic unsaturated amino acid analog, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its constrained conformation and chiral nature make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development, with a focus on its emerging role in oncology.

Chemical Identification and Properties

The unique structural features of this compound give rise to different stereoisomers. The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to its racemic form and enantiomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Racemic) | 3395-35-5[1] | C₅H₇NO₂ | 113.11 |

| (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | 58640-72-5[2][3] | C₅H₇NO₂ | 113.11 |

| (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | Not available | C₅H₇NO₂ | 113.11 |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound often involves a multi-step process, including ring-closing metathesis and enzymatic kinetic resolution. A common strategy involves the synthesis of the N-Boc protected (S)-enantiomer.[4]

Protocol 1: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid[4]

This synthesis protocol involves three key stages:

-

Ring-Closing Metathesis (RCM): Starting from N-Boc-diallylamine, a ruthenium-catalyzed RCM reaction is employed to form the 2,5-dihydropyrrole ring.

-

Directed Alkoxycarbonylation: The introduction of the carboxylic acid functionality at the C2 position is achieved through directed alkoxycarbonylation using strong lithium bases and alkyl carbonates.

-

Enzymatic Kinetic Resolution: The resulting racemic mixture of the N-Boc protected ester is resolved using a lipase-catalyzed hydrolysis to selectively yield the (S)-enantiomer of the carboxylic acid.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.

Applications in Drug Development: Anticancer Activity

Derivatives of the 2,5-dihydropyrrole scaffold have shown significant promise as anticancer agents. These compounds have been investigated for their ability to inhibit various signaling pathways crucial for tumor growth and proliferation.

Inhibition of Cancer Cell Growth

Numerous studies have demonstrated the cytotoxic effects of pyrrole and dihydropyrrole derivatives against a range of human cancer cell lines. The table below summarizes the in vitro antiproliferative activity of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.[5]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI) |

| trans-4k | A549 | Lung Alveolar Adenocarcinoma | 11.7 | 15.5 |

| cis-4k | A549 | Lung Alveolar Adenocarcinoma | 82.2 | 1.27 |

| Cisplatin | A549 | Lung Alveolar Adenocarcinoma | >38.5 | <0.59 |

| trans-4k | HT-29 | Colorectal Adenocarcinoma | 19.6 | 8.66 |

| Cisplatin | HT-29 | Colorectal Adenocarcinoma | 64.3 | 6.67 |

Data extracted from a study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.[5]

Targeting Key Signaling Pathways

The anticancer effects of dihydropyrrole derivatives are often attributed to their interaction with critical signaling pathways involved in tumorigenesis.

Hedgehog Signaling Pathway: Certain 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit the Hedgehog signaling pathway.[6] This pathway is aberrantly activated in several cancers and plays a vital role in tumor cell proliferation and survival. Inhibition of this pathway by these pyrrole derivatives leads to a reduction in the activity of Gli transcription factors, which are the terminal effectors of the pathway.

Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog pathway by pyrrole derivatives targeting Smoothened.

EGFR/VEGFR-2 Dual Inhibition: Some novel pyrazole and pyrazolopyridine derivatives incorporating a pyrrole-like core have demonstrated dual inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These receptors are key players in tumor angiogenesis and cell proliferation. Dual inhibition of these pathways presents a promising strategy for cancer therapy.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance for further investigation. Future research focusing on structure-activity relationship studies and the elucidation of precise mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. biosynce.com [biosynce.com]

- 2. (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | C5H7NO2 | CID 6994108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline, is a non-proteinogenic cyclic amino acid and a proline analogue. Its unique structural features and biological activity have garnered interest in the fields of medicinal chemistry and drug development. As an inhibitor of prolyl hydroxylase, it plays a role in collagen biosynthesis, making it a molecule of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic data, experimental protocols for its synthesis and analysis, and its known biological signaling pathway.

Spectroscopic Data for Structural Characterization

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.5 - 4.7 | Multiplet | |

| H3 | ~2.8 - 3.0 | Multiplet | |

| H4 | ~5.8 - 6.0 | Multiplet | |

| H5 | ~5.9 - 6.1 | Multiplet | |

| NH | Broad singlet | ||

| COOH | Broad singlet | ||

| Note: Predicted values based on typical ranges for similar structures. The exact chemical shifts and coupling constants can vary depending on the solvent and pH. |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~65 - 70 |

| C3 | ~40 - 45 |

| C4 | ~125 - 130 |

| C5 | ~128 - 133 |

| COOH | ~170 - 175 |

| Note: Predicted values based on typical ranges for similar structures. |

Table 3: Mass Spectrometry Data

| Technique | Parameter | Value |

| Molecular Formula | C₅H₇NO₂ | |

| Molecular Weight | 113.11 g/mol | |

| Exact Mass | 113.0477 g/mol | |

| Key Fragmentation Peaks (m/z) | M+H | 114.055 |

| M-H₂O | 95.045 | |

| M-COOH | 68.050 | |

| Note: Fragmentation patterns can vary based on the ionization method used. |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |

| N-H (Amine) | Stretch | 3200-3500 | Medium |

| C-H (Alkenyl) | Stretch | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong |

| C=C (Alkenyl) | Stretch | 1640-1680 | Medium |

| C-N | Stretch | 1000-1250 | Medium |

| Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. |

Experimental Protocols

The synthesis of this compound typically involves the preparation of an N-protected precursor, followed by deprotection. The following protocols provide a detailed methodology for the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid and its subsequent deprotection to yield the target compound.

Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid

This synthesis is based on a multi-step process starting from N-Boc-diallylamine.

Step 1: Ring-Closing Metathesis (RCM) of N-Boc-diallylamine

-

Dissolve N-Boc-diallylamine in an appropriate solvent such as dichloromethane (CH₂Cl₂).

-

Add a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction and purify the product, N-Boc-2,5-dihydro-1H-pyrrole, by column chromatography.

Step 2: Directed Alkoxycarbonylation

-

Dissolve the N-Boc-2,5-dihydro-1H-pyrrole in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).

-

Add a strong lithium base, such as sec-butyllithium, dropwise.

-

After stirring for a specified time, add an alkyl chloroformate (e.g., methyl chloroformate).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify by column chromatography to obtain the racemic ester.

Step 3: Enzymatic Kinetic Resolution and Hydrolysis

-

The racemic ester is subjected to enzymatic hydrolysis using a lipase (e.g., from Candida antarctica) in a suitable buffer system.

-

The enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as the ester.

-

Separate the (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid from the unreacted (R)-ester by extraction.

Deprotection of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid

The final step is the removal of the Boc protecting group under acidic conditions.

-

Dissolve (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting product, this compound, can be purified by recrystallization or precipitation.

Mandatory Visualizations

Experimental Workflow for Synthesis and Deprotection

Caption: Synthetic and deprotection workflow for this compound.

Signaling Pathway: Inhibition of Prolyl Hydroxylase

This compound (3,4-dehydroproline) is known to be a selective inhibitor of prolyl hydroxylase, an enzyme crucial for the post-translational modification of proline residues in collagen.[1][2] This inhibition disrupts the normal biosynthesis of collagen.

Caption: Inhibition of prolyl hydroxylase by this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While obtaining a complete, publicly available dataset for the unprotected molecule presents some challenges, the combination of predicted data, comparison with related compounds, and detailed experimental protocols for its synthesis and deprotection provide a robust framework for its characterization. Its role as a prolyl hydroxylase inhibitor underscores its importance in chemical biology and drug discovery, warranting further investigation into its therapeutic potential.

References

An In-depth Technical Guide to the Isomers of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document details the stereoisomers and positional isomers of the core molecule, presenting their physicochemical properties, synthesis protocols, and biological significance.

Introduction to this compound Isomers

This compound, also known as 3,4-dehydroproline, is a cyclic unsaturated amino acid analog. Its rigid structure and chiral center make it a valuable scaffold for the design of peptidomimetics and other biologically active compounds. The isomers of this molecule exhibit distinct properties and biological activities, necessitating a thorough understanding for their application in research and drug discovery.

The primary isomers of this compound are its enantiomers, the (R)- and (S)-forms, and its positional isomer, 2,5-Dihydro-1H-pyrrole-3-carboxylic acid. Due to the double bond in the pyrroline ring, substituted derivatives can also exhibit cis-trans isomerism.

Physicochemical Properties of Isomers

The distinct spatial arrangement of atoms in each isomer leads to differences in their physical and chemical properties. A summary of the available quantitative data for the key isomers is presented below for easy comparison.

| Property | (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | 2,5-Dihydro-1H-pyrrole-3-carboxylic acid |

| Molecular Formula | C₅H₇NO₂ | C₅H₇NO₂ | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol [1] | 113.11 g/mol | 113.11 g/mol [2] |

| IUPAC Name | (2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid[1] | (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | 2,5-dihydro-1H-pyrrole-3-carboxylic acid[2] |

| Computed XLogP3 | -2.5[1] | Data not available | -3.0[2] |

| Hydrogen Bond Donor Count | 2[1] | Data not available | 2[2] |

| Hydrogen Bond Acceptor Count | 2[1] | Data not available | 2[2] |

| Rotatable Bond Count | 1[1] | Data not available | 1[2] |

| Exact Mass | 113.047678466 Da[1] | 113.047678469 Da | 113.047678466 Da[2] |

| Topological Polar Surface Area | 49.3 Ų[1] | Data not available | 49.3 Ų[2] |

| Heavy Atom Count | 8[1] | Data not available | 8[2] |

| Complexity | 130[1] | Data not available | 139[2] |

Experimental Protocols

Synthesis of Racemic and Enantiomerically Enriched this compound

The synthesis of enantiomerically pure forms of this compound is often achieved through the resolution of a racemic mixture. A common strategy involves the synthesis of the N-Boc protected derivative, followed by enzymatic resolution and subsequent deprotection.

3.1.1. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid

A reported efficient synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid starts from N-Boc-diallylamine.[3][4] The key steps involve:

-

Ring-Closing Metathesis (RCM): N-Boc-diallylamine undergoes RCM to form the 2,5-dihydropyrrole ring.[3][4]

-

Directed Alkoxycarbonylation: The dihydropyrrole is then subjected to directed alkoxycarbonylation using strong lithium bases and alkyl carbonates to introduce the carboxylic acid group at the 2-position, yielding the racemic N-Boc protected acid.[3][4]

-

Enzymatic Kinetic Resolution: The racemate is resolved using an enzymatic kinetic resolution method.[3][4]

3.1.2. Boc Deprotection

The final step to obtain the free amino acid is the removal of the Boc protecting group. This is typically achieved under acidic conditions. A general protocol is as follows:

-

Dissolve the N-Boc protected amino acid in a suitable solvent such as dioxane or dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be used directly or neutralized to obtain the free amine.

Biological Activity and Signaling Pathways

(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydro-L-proline, is a known inhibitor of prolyl-4-hydroxylase (P4H).[5] P4H is a key enzyme in collagen biosynthesis and plays a crucial role in the hypoxia signaling pathway.

Inhibition of Prolyl-4-Hydroxylase and its Impact on Collagen Synthesis

Prolyl-4-hydroxylase catalyzes the formation of 4-hydroxyproline in collagen pro-chains, a critical post-translational modification for the stability of the collagen triple helix. By inhibiting P4H, 3,4-dehydro-L-proline can disrupt collagen synthesis, making it a target of interest for fibrotic diseases.

References

- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Solvent-Free Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylates: An Eco-Friendly Approach

Application Note AP-CHEM-SF-001

Introduction

The development of environmentally benign synthetic methods is a cornerstone of modern green chemistry. This application note details a solvent-free and catalyst-free protocol for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. This method, adapted from the work of Niknam et al., involves the direct condensation of ethyl pyruvate with various aniline derivatives.[1] The absence of both a solvent and a catalyst simplifies the reaction setup and work-up, reduces chemical waste, and offers a more sustainable route to this important class of heterocyclic compounds. 2,5-dihydropyrroles are valuable scaffolds in medicinal chemistry and drug development, exhibiting a range of biological activities.

This protocol provides researchers, scientists, and drug development professionals with a straightforward and efficient method for the preparation of a library of 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives. The reaction proceeds at a moderate temperature, offering high atom economy and generally good to excellent yields.

General Reaction Scheme

The synthesis involves a two-component condensation reaction between an aniline derivative (1) and ethyl pyruvate (2) to yield the corresponding ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylate (3).

Caption: General reaction for the solvent-free synthesis.

Experimental Protocols

Materials and Equipment:

-

Substituted anilines (reagent grade)

-

Ethyl pyruvate (reagent grade)

-

Round-bottom flask (10 mL or appropriate size)

-

Magnetic stirrer hotplate

-

Magnetic stir bar

-

Oil bath for heating

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

General Procedure for the Synthesis of Ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylates (3a-h):

-

To a clean and dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol).

-

Add ethyl pyruvate (2.0 mmol) to the flask.

-

Place the flask in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the completion of the reaction (refer to Table 1 for specific reaction times), remove the flask from the oil bath and allow it to cool to room temperature.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Work-up Procedure for Removal of Excess Aniline:

For reactions where unreacted aniline remains, an acidic wash can be employed.

-

Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with 1 M hydrochloric acid (HCl) solution to extract the aniline as its water-soluble hydrochloride salt.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can then be further purified by column chromatography as described above.

Quantitative Data

The following table summarizes the reaction times and yields for the synthesis of various 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives.

Table 1: Synthesis of Ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylates

| Entry | Aniline Derivative (Substituent) | Time (h) | Yield (%) |

| 3a | H | 5 | 85 |

| 3b | 4-Me | 4 | 90 |

| 3c | 4-OMe | 3.5 | 92 |

| 3d | 4-F | 6 | 82 |

| 3e | 4-Cl | 7 | 80 |

| 3f | 4-Br | 7.5 | 78 |

| 3g | 4-NO₂ | 10 | 70 |

| 3h | 2-Me | 5.5 | 83 |

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of condensation and cyclization steps.

Caption: Proposed reaction mechanism.

Experimental Workflow

The overall workflow for the synthesis and purification of 2,5-dihydro-1H-pyrrole-2-carboxylates is outlined below.

Caption: Experimental workflow diagram.

Characterization Data (Representative Examples)

Ethyl 1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate (3a):

-

IR (KBr, cm⁻¹): 3058, 2980, 1735 (C=O, ester), 1600, 1498, 1370, 1185, 755.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.20 (m, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 5.90 (m, 1H, CH=CH), 5.80 (m, 1H, CH=CH), 4.85 (t, J = 2.0 Hz, 1H, NCH), 4.20 (q, J = 7.2 Hz, 2H, OCH₂), 3.50 (m, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.5, 145.0, 129.0, 125.5, 120.0, 115.0, 65.0, 61.0, 50.0, 14.2.

Ethyl 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2-carboxylate (3c):

-

IR (KBr, cm⁻¹): 2975, 1730 (C=O, ester), 1610, 1515, 1245, 1035, 825.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 5.85 (m, 1H, CH=CH), 5.75 (m, 1H, CH=CH), 4.80 (t, J = 2.0 Hz, 1H, NCH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.6, 155.0, 139.0, 126.0, 118.0, 114.5, 65.5, 61.0, 55.5, 50.5, 14.2.

Conclusion

This application note provides a detailed, efficient, and environmentally friendly protocol for the solvent-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. The method is characterized by its operational simplicity, high atom economy, and the avoidance of hazardous solvents and catalysts. The provided data and protocols should enable researchers to readily synthesize a variety of these valuable heterocyclic compounds for applications in drug discovery and development.

References

Application Notes and Protocols for the Catalyst-Free Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the environmentally friendly, catalyst-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. This method offers significant advantages, including operational simplicity, high atom economy, short reaction times, and good product yields without the need for a catalyst or solvent.[1]

Introduction

2,5-Dihydro-1H-pyrrole-2-carboxylates are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery. Traditional synthetic routes often require catalysts, which can lead to product contamination and increased purification costs. The protocol outlined below describes a green and efficient two-component condensation reaction between ethyl pyruvate and various aniline derivatives to yield the desired products.[1] This approach is particularly attractive for its simplicity and adherence to the principles of green chemistry.

Reaction Principle

The synthesis proceeds via a one-pot reaction of ethyl pyruvate and aniline derivatives.[1] The reaction is typically performed under solvent-free conditions at an elevated temperature, leading to the formation of the 2,5-dihydro-1H-pyrrole-2-carboxylate core structure.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates

This protocol is based on the catalyst-free and solvent-free condensation of ethyl pyruvate with aniline derivatives.[1]

Materials:

-

Ethyl pyruvate

-

Substituted aniline derivatives

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath with temperature control